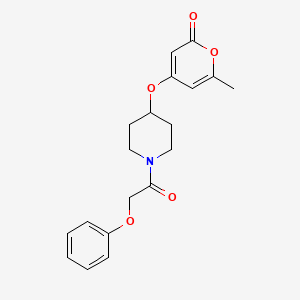

6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Description

Properties

IUPAC Name |

6-methyl-4-[1-(2-phenoxyacetyl)piperidin-4-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-14-11-17(12-19(22)24-14)25-16-7-9-20(10-8-16)18(21)13-23-15-5-3-2-4-6-15/h2-6,11-12,16H,7-10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCBWIYHKZHULZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one typically involves multiple steps:

Formation of the pyranone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the piperidine moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyranone intermediate.

Phenoxyacetylation: The final step involves the acylation of the piperidine nitrogen with phenoxyacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Biological Activity

6-Methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a pyranone ring linked to a piperidine moiety, which contributes to its pharmacological profile. The synthesis typically involves several steps:

- Formation of the Pyranone Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Piperidine Moiety : This is done via nucleophilic substitution reactions.

- Phenoxyacetylation : The final step involves acylation of the piperidine nitrogen with phenoxyacetyl chloride in the presence of a base such as triethylamine.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance, it has shown significant inhibition against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer. The compound's mechanism appears to involve disruption of bacterial membrane integrity, leading to cell death .

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against HIV. It was found to inhibit viral entry by blocking the interaction between HIV gp120 and CD4 receptors on host cells. This suggests potential as a therapeutic agent in HIV treatment regimens .

Antioxidant Activity

In addition to its antimicrobial and antiviral effects, this compound exhibits antioxidant properties. Studies using the DPPH assay demonstrated its ability to scavenge free radicals effectively, indicating its potential role in preventing oxidative stress-related diseases .

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

A systematic study investigated the efficacy of this compound against different strains of HIV, including AZT-resistant variants. The results indicated that the compound maintains activity against both X4 and R5 tropic viruses, highlighting its broad-spectrum antiviral potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several analogs, differing primarily in the substituents on the piperidine ring or pyranone core. Below is a detailed comparison based on molecular features, synthesis pathways, and inferred properties:

Core Pyranone Derivatives

4-Methoxy-6-methyl-2H-pyran-2-one

- Structure : Simplifies the target compound by replacing the piperidinyloxy group with a methoxy substituent.

- Molecular Formula : C₇H₈O₃.

- Key Data: Lacks the piperidine-acetyl chain, reducing molecular complexity and likely altering bioavailability. This analog is used as a reference in synthetic chemistry for pyranone modifications .

Piperidine-Substituted Pyranones

6-Methyl-4-((1-(2-Methylbenzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one

- Structure: Features a 2-methylbenzoyl group instead of 2-phenoxyacetyl on the piperidine.

- Molecular Formula: C₁₉H₂₁NO₄.

- Molecular Weight : 327.4 g/mol.

4-((1-(3-(2-Ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

- Structure: Substitutes the phenoxyacetyl group with a 3-(2-ethoxyphenyl)propanoyl chain.

- Molecular Formula: C₂₀H₂₃NO₅.

- Molecular Weight : 385.5 g/mol.

- Key Data : The ethoxy-phenyl extension may improve binding to aromatic receptor pockets, though steric bulk could limit conformational flexibility .

4-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

- Structure : Replaces the acetyl group with a sulfonyl-linked thiophene ring.

- Molecular Formula: C₁₇H₂₁NO₅S₂.

- Molecular Weight : 383.5 g/mol.

6-Methyl-4-({1-[3-(Phenylsulfanyl)propanoyl]piperidin-4-yl}oxy)-2H-pyran-2-one

Comparative Data Table

| Compound Name | Substituent on Piperidine | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 6-Methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one (Target) | 2-Phenoxyacetyl | C₁₉H₂₁NO₅ | 343.4* | Not provided |

| 6-Methyl-4-((1-(2-methylbenzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one | 2-Methylbenzoyl | C₁₉H₂₁NO₄ | 327.4 | 1704534-80-4 |

| 4-((1-(3-(2-Ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one | 3-(2-Ethoxyphenyl)propanoyl | C₂₀H₂₃NO₅ | 385.5 | 1790200-80-4 |

| 4-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one | 5-Ethylthiophen-2-yl sulfonyl | C₁₇H₂₁NO₅S₂ | 383.5 | 1795087-62-5 |

| 6-Methyl-4-({1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}oxy)-2H-pyran-2-one | 3-(Phenylsulfanyl)propanoyl | C₂₀H₂₃NO₄S | 373.5 | 1795448-47-3 |

*Calculated based on structural formula.

Structural and Functional Insights

- Phenoxyacetyl vs.

- Sulfonyl vs. Acetyl : Sulfonyl groups (e.g., in ) enhance polarity and metabolic resistance compared to acetylated derivatives, which may influence pharmacokinetics .

- Thiophene and Thioether Modifications : Sulfur-containing substituents (e.g., phenylsulfanyl in ) could alter redox properties or interact with cysteine residues in target proteins .

Research Implications

While specific bioactivity data for the target compound are unavailable in the provided evidence, structural comparisons suggest:

Hydrophobicity: Methylbenzoyl and ethoxyphenyl derivatives may prioritize lipophilic interactions, whereas sulfonyl/phenoxyacetyl groups balance hydrophilicity.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogs in and , involving piperidine functionalization and pyranone coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.